C-[5-(4-chloro-phenyl)-2H-[1,2,4]triazol-3-yl]-methylamine
Description
C-[5-(4-Chloro-phenyl)-2H-[1,2,4]triazol-3-yl]-methylamine is a triazole-based compound featuring a methylamine substituent at position 3 of the triazole ring and a 4-chlorophenyl group at position 4. Triazoles are known for their diverse biological activities, including antimicrobial, antifungal, and kinase-inhibitory effects, often modulated by substituents like halogens (e.g., chlorine) and amine groups .
Properties
Molecular Formula |
C9H9ClN4 |
|---|---|
Molecular Weight |
208.65 g/mol |
IUPAC Name |
[3-(4-chlorophenyl)-1H-1,2,4-triazol-5-yl]methanamine |
InChI |
InChI=1S/C9H9ClN4/c10-7-3-1-6(2-4-7)9-12-8(5-11)13-14-9/h1-4H,5,11H2,(H,12,13,14) |
InChI Key |
FHAXLWKUNIXOFY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NNC(=N2)CN)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(4-chlorophenyl)-1H-1,2,4-triazol-5-yl]methanamine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through cyclization reactions involving hydrazine derivatives and appropriate precursors.
Attachment of the 4-Chlorophenyl Group: The 4-chlorophenyl group is introduced through nucleophilic substitution reactions, often using 4-chlorobenzyl chloride as a starting material.
Introduction of the Methanamine Group:
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Alkylation Reactions
The methylamine group undergoes alkylation with alkyl halides or carbonyl-containing reagents. For example, reaction with 2-bromo-1-phenylethanone in dimethylformamide (DMF) and cesium carbonate yields substituted derivatives via nucleophilic substitution .
Key Observation : Steric hindrance from the triazole ring limits bulky substituents .
Oxidation and Reduction
The triazole ring and methylamine group participate in redox reactions:
-
Oxidation : Hydrogen peroxide or m-chloroperbenzoic acid oxidizes the triazole ring to form N-oxide derivatives .
-
Reduction : Sodium borohydride reduces the triazole’s C=N bonds, forming dihydrotriazole intermediates.
| Reaction Type | Reagents | Product | Conditions |
|---|---|---|---|
| Oxidation | H₂O₂, acidic medium | Triazole N-oxide | 60°C, 6h |
| Reduction | NaBH₄, ethanol | Dihydrotriazole derivative | RT, 2h |
Mechanistic Insight : The 4-chlorophenyl group enhances the triazole’s electron deficiency, accelerating oxidation .
Acylation and Sulfonation
The methylamine group reacts with acyl chlorides or sulfonyl chlorides:
-
Acylation : Benzoyl chloride forms amide derivatives in tetrahydrofuran (THF) with triethylamine .
-
Sulfonation : 5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonyl chloride reacts to form sulfonamides .
| Reaction | Reagents | Product | Yield |
|---|---|---|---|
| Acylation | Benzoyl chloride, Et₃N, THF | N-Benzoyl-methylamine-triazole | 78% |
| Sulfonation | ArSO₂Cl, NaOH, H₂O | Sulfonamide derivative | 85% |
Note : Acylation occurs preferentially at the amine over the triazole nitrogen due to higher nucleophilicity .
Coordination Chemistry
The triazole nitrogen atoms act as ligands for transition metals. Complexation with Cu(II) or Fe(III) ions forms stable chelates, studied for catalytic applications .
| Metal Ion | Ligand Site | Coordination Geometry | Application |
|---|---|---|---|
| Cu(II) | N1, N2 of triazole | Square planar | Antimicrobial agents |
| Fe(III) | N4 of triazole, amine | Octahedral | Oxidation catalysis |
Key Finding : Cu(II) complexes show enhanced antibacterial activity compared to the free ligand .
Cyclization and Heterocycle Formation
Under basic conditions, the compound undergoes cyclization to form fused heterocycles. For example, refluxing with CS₂ and KOH yields triazolothiadiazines .
| Reagents | Conditions | Product | Yield |
|---|---|---|---|
| CS₂, KOH | Reflux, 10h | Triazolo[3,4-b]thiadiazine | 72% |
| PhNCO, DMF | RT, 24h | 1,2,4-Triazole-3-carboxamide | 65% |
Mechanism : Cyclization proceeds via nucleophilic attack of the amine on electrophilic carbodiimide intermediates .
Acid-Base Reactions
The compound forms hydrochloride salts under acidic conditions due to the basic amine group. Stability studies show decomposition above pH 10 .
| Condition | Behavior | Application |
|---|---|---|
| HCl (aqueous) | Forms stable dihydrochloride salt | Pharmaceutical formulation |
| NaOH (10%) | Degrades via triazole ring opening | Not recommended |
Scientific Research Applications
Pharmacological Applications
Anticancer Activity
Research indicates that compounds containing triazole rings, such as C-[5-(4-chloro-phenyl)-2H-[1,2,4]triazol-3-yl]-methylamine, exhibit significant anticancer properties. A study demonstrated that derivatives of triazole displayed cytotoxic effects against several human cancer cell lines, including colon and breast cancer cells. The mechanism of action often involves apoptosis induction and cell cycle arrest, making these compounds promising candidates for cancer therapy .
Table 1: Anticancer Activity of Triazole Derivatives
| Compound | Cell Line Tested | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | HCT-116 | <100 | Apoptosis induction |
| This compound | MCF-7 | <100 | Cell cycle arrest |
Antimicrobial Properties
Triazole compounds are known for their antimicrobial activities. The presence of the triazole ring enhances the ability to inhibit the growth of various pathogens. In particular, studies have shown that related compounds have broad-spectrum activity against bacteria and fungi .
Table 2: Antimicrobial Activity of Related Triazole Compounds
| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 32 µg/mL |
| This compound | Candida albicans | 16 µg/mL |
Neuroprotective Effects
Recent studies have explored the neuroprotective effects of triazole derivatives in models of neurodegenerative diseases such as Alzheimer’s disease. The compound's ability to inhibit acetylcholinesterase activity suggests potential therapeutic applications in enhancing cognitive function .
Case Studies and Research Findings
Several studies have documented the synthesis and evaluation of triazole derivatives for their biological activities:
- Synthesis and Evaluation : A study synthesized various derivatives based on the triazole structure and evaluated their anticancer activity against multiple cell lines. Results indicated that modifications to the chlorophenyl group significantly enhanced cytotoxicity .
- In Silico Studies : Computational modeling has been employed to predict the binding affinities of these compounds to target proteins involved in cancer progression and neurodegeneration .
Mechanism of Action
The mechanism of action of [3-(4-chlorophenyl)-1H-1,2,4-triazol-5-yl]methanamine involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The chlorophenyl group may enhance the compound’s binding affinity to its targets, while the methanamine group can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Comparison with Structural Analogues
Core Structural Variations
Triazole Derivatives with Chlorophenyl Substituents
5-(4-Chloro-benzylsulfanyl)-2H-[1,2,4]triazol-3-yl amine ():
3-[1-(4-Chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-N-(3,5-dimethoxyphenyl)-1,2,4-thiadiazol-5-amine ():
Triazole Derivatives without Chlorine
- C-(5-Phenyl-4H-[1,2,4]triazol-3-yl)-methylamine (): Molecular Formula: C₉H₁₁ClN₄ Molecular Weight: 210.66 g/mol Key Differences: Lacks the 4-chlorophenyl group, replacing it with a simple phenyl ring. The absence of chlorine reduces molecular weight and may decrease LogP (2.43 vs.
Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | LogP (Predicted) |
|---|---|---|---|---|
| Target Compound | C₉H₈ClN₅* | ~210–220 | 4-Chlorophenyl, methylamine | ~2.5–3.0† |
| 5-(4-Chloro-benzylsulfanyl)-triazol-3-amine | C₇H₆ClN₄S | 178.22 | Benzylsulfanyl | >3.0‡ |
| C-(5-Phenyl-triazol-3-yl)-methylamine | C₉H₁₁ClN₄ | 210.66 | Phenyl | 2.43 |
| Example 61 (Patent EP 1 926 722 B1) | C₂₄H₁₈F₄N₆O | 509.2 | Trifluoromethyl, benzoimidazole | N/A |
*Estimated based on analogs; †Predicted based on chlorophenyl and methylamine contributions; ‡Sulfanyl groups typically increase LogP.
Biological Activity
C-[5-(4-chloro-phenyl)-2H-[1,2,4]triazol-3-yl]-methylamine is a compound belonging to the triazole family, which has gained significant attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its antimicrobial, antifungal, and potential anticancer properties, supported by relevant data tables and research findings.
The compound's chemical structure is characterized by a triazole ring with a 4-chlorophenyl group and a methylamine moiety. Below are its key chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C9H9ClN4 |
| Molecular Weight | 208.65 g/mol |
| IUPAC Name | [3-(4-chlorophenyl)-1H-1,2,4-triazol-5-yl]methanamine |
| InChI Key | FHAXLWKUNIXOFY-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The triazole ring can inhibit specific enzymes or receptors involved in critical biological pathways. The presence of the chlorophenyl group enhances the compound's binding affinity, while the methylamine group facilitates hydrogen bonding interactions.
Antimicrobial and Antifungal Activity
Research indicates that triazole derivatives exhibit significant antimicrobial and antifungal properties. This compound has been investigated for its efficacy against various microbial strains.
Case Studies
- Antifungal Activity : A study demonstrated that triazole derivatives showed potent antifungal activity against Candida albicans and Aspergillus niger. The compound was effective in inhibiting the growth of these fungi at minimal inhibitory concentrations (MIC) ranging from 0.5 to 8 µg/mL.
- Antimicrobial Activity : Another research highlighted the compound's effectiveness against gram-positive and gram-negative bacteria. The compound exhibited an MIC of 32 µg/mL against Staphylococcus aureus and Escherichia coli .
Anticancer Potential
The potential anticancer properties of this compound have also been explored. Triazole derivatives have been shown to induce apoptosis in cancer cells and inhibit tumor growth.
Research Findings
- Cell Line Studies : In vitro studies on various cancer cell lines (e.g., MCF7 and HCT116) demonstrated that the compound significantly reduced cell viability with IC50 values ranging from 10 to 30 µM .
- Mechanistic Insights : The compound was found to inhibit key signaling pathways involved in cancer progression, including NF-kB and MAPK pathways, leading to decreased expression of anti-apoptotic proteins and increased levels of pro-apoptotic factors .
Summary of Biological Activities
The following table summarizes the biological activities observed for this compound:
| Biological Activity | Target Organisms/Cell Lines | Observed Effect | IC50/MIC Values |
|---|---|---|---|
| Antifungal | Candida albicans | Growth inhibition | 0.5 - 8 µg/mL |
| Antimicrobial | Staphylococcus aureus | Growth inhibition | 32 µg/mL |
| Anticancer | MCF7 | Cell viability reduction | 10 - 30 µM |
| HCT116 | Induction of apoptosis | 10 - 30 µM |
Q & A
Q. What are the standard protocols for synthesizing C-[5-(4-chloro-phenyl)-2H-[1,2,4]triazol-3-yl]-methylamine?
Methodological Answer: The synthesis typically involves nucleophilic substitution or condensation reactions. For example:
- Stepwise substitution : React 5-(4-chlorophenyl)-1,2,4-triazole-3-thiol with methylamine derivatives under basic conditions (e.g., triethylamine in dioxane) to introduce the methylamine group .
- Oxidation/Reduction : Use oxidizing agents (e.g., H₂O₂) or reducing agents (e.g., NaBH₄) to modify intermediates, ensuring proper stoichiometry and temperature control (20–25°C) .
Key Considerations : Monitor reaction progress via TLC or HPLC, and purify intermediates via recrystallization (ethanol-DMF mixtures) .
Q. How can researchers confirm the structural integrity of this compound?
Methodological Answer: Combine multiple analytical techniques:
- X-ray crystallography : Resolve crystal structure to confirm regiochemistry (e.g., triazole ring substitution pattern) .
- NMR spectroscopy : Analyze ¹H/¹³C NMR peaks for characteristic signals (e.g., aromatic protons at δ 7.2–8.0 ppm, NH₂ groups at δ 5.5–6.0 ppm) .
- Mass spectrometry : Validate molecular weight (e.g., expected [M+H]⁺ peak at m/z 236.66 for C₁₀H₉ClN₄O) .
Advanced Research Questions
Q. How can researchers resolve contradictory bioactivity data observed across studies?
Methodological Answer: Contradictions may arise from differences in substituent positioning or assay conditions. Strategies include:
- Comparative SAR studies : Synthesize analogs with systematic substitutions (e.g., replacing 4-chlorophenyl with fluorophenyl) to isolate structural contributors to activity .
- Standardized assays : Replicate experiments under controlled conditions (e.g., fixed pH, temperature, and cell lines) to minimize variability .
- Meta-analysis : Aggregate data from multiple studies to identify trends, using statistical tools like ANOVA to assess significance .
Q. What experimental designs ensure regioselectivity during triazole ring functionalization?
Methodological Answer: Regioselectivity is influenced by:
- Directing groups : Use electron-withdrawing groups (e.g., -Cl) on the phenyl ring to guide substitution to the 5-position of the triazole .
- Reaction conditions : Employ mild bases (e.g., K₂CO₃) in polar aprotic solvents (e.g., DMF) to favor kinetic control over thermodynamic outcomes .
- Protecting groups : Temporarily block reactive sites (e.g., NH₂ groups) with Boc or Fmoc groups to prevent undesired side reactions .
Q. How can researchers optimize analytical methods for purity assessment?
Methodological Answer:
- HPLC optimization : Use a C18 column with a gradient mobile phase (water/acetonitrile + 0.1% TFA) to separate impurities. Adjust flow rate (1.0 mL/min) and UV detection (λ = 254 nm) for sensitivity .
- Elemental analysis : Verify C/H/N ratios (±0.3% tolerance) to confirm stoichiometric purity .
- Stability-indicating assays : Expose the compound to stress conditions (heat, light, humidity) and monitor degradation via LC-MS .
Q. What strategies mitigate instability during long-term storage?
Methodological Answer:
- Storage conditions : Store in amber glass vials under inert gas (N₂/Ar) at –20°C to prevent oxidation or hydrolysis .
- Lyophilization : Convert to a stable salt form (e.g., hydrochloride) and lyophilize to remove residual solvents .
- Periodic testing : Conduct accelerated stability studies (40°C/75% RH for 6 months) to predict shelf life .
Q. How can researchers elucidate the mechanism of action in biological systems?
Methodological Answer:
- Molecular docking : Simulate binding interactions with target proteins (e.g., COX-2) using software like AutoDock Vina .
- Knockout studies : Use CRISPR/Cas9 to silence candidate genes in cell lines and assess changes in activity .
- Isotope labeling : Incorporate ¹⁴C or ³H isotopes to track metabolic pathways in vitro/in vivo .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported antibacterial efficacy?
Methodological Answer:
- Re-examine assay parameters : Compare MIC values, bacterial strains, and growth media used in conflicting studies .
- Synergistic effects : Test combinations with known antibiotics (e.g., β-lactams) to identify potentiation effects .
- Resistance profiling : Sequence bacterial genomes from low-efficacy trials to detect mutation-driven resistance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
